molecular formula C14H29NOS B159974 2-(Dodecylthio)acetamide CAS No. 10220-53-8

2-(Dodecylthio)acetamide

Cat. No.: B159974
CAS No.: 10220-53-8
M. Wt: 259.45 g/mol
InChI Key: FZFDAJRZDGMCLE-UHFFFAOYSA-N
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Description

2-(Dodecylthio)acetamide is an organic compound characterized by an acetamide backbone (CH3CONH2) with a dodecylthio (-S-C12H25) substituent at the 2-position of the methyl group adjacent to the carbonyl. The molecular formula is inferred to be C14H29NOS, with a molecular weight of approximately 259.4 g/mol. The dodecylthio group confers significant hydrophobicity, suggesting low aqueous solubility and high lipophilicity. These properties make it a candidate for applications requiring lipid membrane interactions, such as surfactant formulations or drug delivery systems.

Properties

CAS No.

10220-53-8

Molecular Formula

C14H29NOS

Molecular Weight

259.45 g/mol

IUPAC Name

2-dodecylsulfanylacetamide

InChI

InChI=1S/C14H29NOS/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14(15)16/h2-13H2,1H3,(H2,15,16)

InChI Key

FZFDAJRZDGMCLE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCSCC(=O)N

Canonical SMILES

CCCCCCCCCCCCSCC(=O)N

Other CAS No.

10220-53-8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Functional Differences

Pyridazinone-Based Acetamides
  • Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
  • Key Features: Incorporates a pyridazinone ring and bromophenyl/methoxybenzyl groups.
  • Activity : Acts as a potent FPR2 agonist, inducing calcium mobilization and chemotaxis in human neutrophils .
  • Comparison: The aromatic pyridazinone core enhances receptor specificity but reduces solubility compared to 2-(Dodecylthio)acetamide.
Benzothiazole Acetamides
  • Example : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3348550A1)
  • Key Features : Contains a trifluoromethylbenzothiazole group and phenyl substituent.
  • Activity : Likely used in medicinal chemistry due to the electron-withdrawing trifluoromethyl group, which improves metabolic stability .
  • Comparison: The benzothiazole moiety increases electronegativity and target affinity, contrasting with the non-aromatic, alkyl-dominated structure of this compound.
Phenylacetamide Derivatives
  • Example: N-[2-(Diethylamino)ethyl]-2-phenylacetamide
  • Key Features: Includes a diethylaminoethyl side chain and phenyl group.
  • Activity : Structural analogs (e.g., lidocaine derivatives) exhibit local anesthetic properties due to amine-mediated membrane interactions .
  • Comparison: The hydrophilic diethylamino group improves solubility, whereas the dodecylthio group prioritizes lipophilicity.
Midodrine Hydrochloride
  • Key Features: Amino and methoxyphenyl substituents.
  • Activity : A vasopressor used to treat hypotension; its polar groups enhance water solubility and systemic bioavailability .
  • Comparison : Midodrine’s polarity contrasts sharply with this compound’s hydrophobic profile, highlighting divergent therapeutic applications.
2-Iodoacetamide
  • Key Features : Iodo (-I) substituent at the 2-position.
  • Activity : Reactive alkylating agent used to modify proteins in biochemical studies .
  • Comparison : The iodine atom confers high electrophilicity, making 2-iodoacetamide more chemically reactive but less stable than the thioether-linked dodecyl chain.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Applications
This compound C14H29NOS ~259.4 Dodecylthio Low (lipophilic) Surfactants, lipid research
N-(4-Bromophenyl)-pyridazinone acetamide Varies ~400–450 Bromophenyl, pyridazinone Moderate FPR2 agonist
Midodrine Hydrochloride C12H18N2O4·HCl 290.7 Amino, methoxyphenyl High Vasopressor
2-Iodoacetamide C2H4INO 184.96 Iodo Moderate Protein alkylation

Research Findings and Implications

  • Hydrophobic vs. Hydrophilic Balance: The dodecylthio group in this compound prioritizes lipid membrane interactions, making it suitable for studies on micelle formation or transmembrane delivery systems. In contrast, pyridazinone and benzothiazole derivatives rely on aromaticity for target binding .
  • Reactivity : 2-Iodoacetamide’s iodine enables rapid alkylation, whereas the thioether in this compound offers greater stability under physiological conditions .
  • Therapeutic Potential: Midodrine’s polar groups facilitate systemic circulation, while this compound’s hydrophobicity may limit its use to topical or lipid-based formulations .

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